(3-(Hydroxymethyl)azetidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-(Hydroxymethyl)azetidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that features a unique structure combining an azetidine ring with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Hydroxymethyl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols, under basic conditions.
Attachment of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a thiophene boronic acid derivative and a halogenated azetidine intermediate.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Potential applications in the development of new materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (3-(Hydroxymethyl)azetidin-1-yl)(thiophen-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can act as a bioisostere, mimicking the structure of natural substrates and thereby influencing biological pathways.
Comparison with Similar Compounds
- (3-(Hydroxymethyl)azetidin-1-yl)(2-methyl-3H-thiophen-4-yl)methanone
- (3-(Hydroxymethyl)azetidin-1-yl)(2-methyl-4H-thiazol-5-yl)methanone
Comparison:
- Structural Differences: The primary difference lies in the substitution pattern on the thiophene or thiazole ring.
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compound.
- Applications: While similar compounds may share some applications, the specific properties of (3-(Hydroxymethyl)azetidin-1-yl)(thiophen-3-yl)methanone, such as its unique reactivity and potential bioactivity, make it distinct.
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
[3-(hydroxymethyl)azetidin-1-yl]-thiophen-3-ylmethanone |
InChI |
InChI=1S/C9H11NO2S/c11-5-7-3-10(4-7)9(12)8-1-2-13-6-8/h1-2,6-7,11H,3-5H2 |
InChI Key |
HUMQVNJPWZCUFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)CO |
Origin of Product |
United States |
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